
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C15H23FN4O and its molecular weight is 294.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Derivatives and Receptor Agonists
Novel Derivatives of 2-Pyridinemethylamine : This study introduces a novel structural class of 5-HT1A receptor agonists, highlighting the incorporation of fluorine atoms to enhance agonist activity. The research explores the antidepressant potential of these compounds, showcasing their potent and orally active properties in vitro and in vivo, suggesting their utility in depression treatment research (Vacher et al., 1999).
Alzheimer's Disease Research
Serotonin 1A Receptors in Alzheimer's Disease : Utilizing a selective serotonin 1A (5-HT(1A)) molecular imaging probe, this study quantifies 5-HT(1A) receptor densities in Alzheimer's disease patients. The findings indicate significant receptor density decreases, correlating with clinical symptom worsening. This research provides insights into the neurological underpinnings of Alzheimer's, offering potential pathways for therapeutic intervention (Kepe et al., 2006).
Kinase Inhibitors for Cancer Treatment
Discovery of Selective Met Kinase Inhibitors : This research identifies potent and selective Met kinase inhibitors, showcasing the synthesis and in vivo efficacy of these compounds in cancer models. By advancing one compound into phase I clinical trials, the study emphasizes the importance of structural modifications for enhanced solubility and kinase selectivity, potentially offering new avenues for cancer treatment (Schroeder et al., 2009).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, this study identifies main metabolic pathways in humans. By comparing with imatinib, it underscores the importance of electron-withdrawing groups in facilitating amide bond cleavage. The research contributes to the understanding of flumatinib's pharmacokinetics, informing its clinical application in leukemia treatment (Gong et al., 2010).
Molecular Dynamic Simulation Studies
Corrosion Inhibition Efficiency Prediction : Through quantum chemical calculations and molecular dynamics simulations, this study investigates the corrosion inhibition properties of piperidine derivatives on iron. The research provides a detailed analysis of the adsorption behaviors and binding energies, offering valuable insights for materials science and engineering applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-15(2,3)13(21)17-8-11-4-6-20(7-5-11)14-18-9-12(16)10-19-14/h9-11H,4-8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYDIJEPPYSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

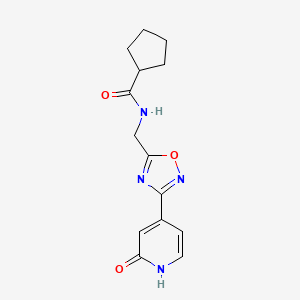
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
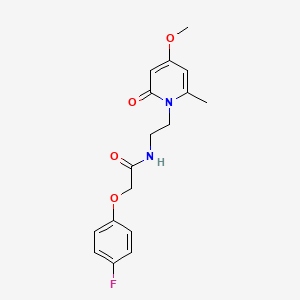
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
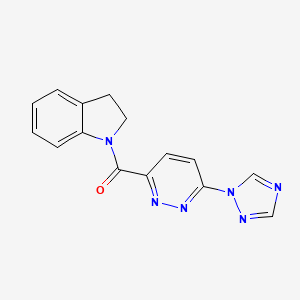

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)
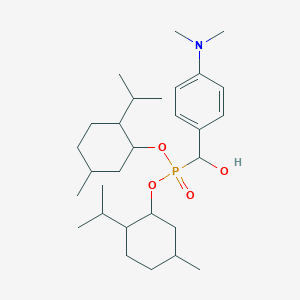
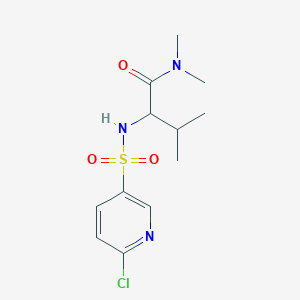
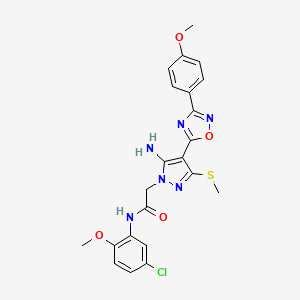
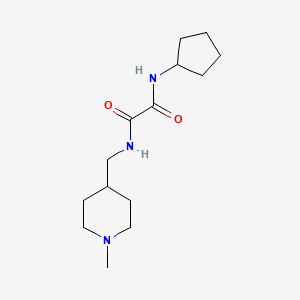
![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)

